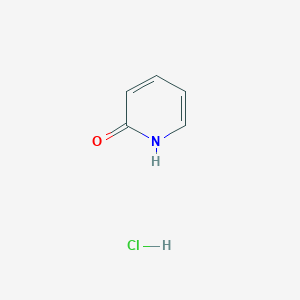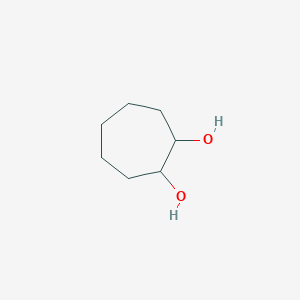![molecular formula C14H15PS2 B084228 Phosphine sulfide, [(methylthio)methyl]diphenyl- CAS No. 10428-60-1](/img/structure/B84228.png)
Phosphine sulfide, [(methylthio)methyl]diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine sulfide, [(methylthio)methyl]diphenyl-, is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is a member of the organophosphorus family and is known for its unique properties that make it suitable for use in a range of applications. In
Mecanismo De Acción
The mechanism of action of phosphine sulfide is not fully understood, but it is believed to involve the inhibition of cellular respiration. This compound is known to bind to the cytochrome c oxidase enzyme in the mitochondrial respiratory chain, which leads to the disruption of the electron transport chain and the inhibition of ATP synthesis. This, in turn, leads to the accumulation of reactive oxygen species and the induction of cell death.
Efectos Bioquímicos Y Fisiológicos
Phosphine sulfide has been shown to have a range of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. At higher concentrations, phosphine sulfide can induce cell death through apoptosis or necrosis. In vivo studies have shown that exposure to phosphine sulfide can cause respiratory distress, liver damage, and neurological symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphine sulfide has several advantages for use in lab experiments, including its stability and ease of synthesis. This compound is also relatively inexpensive and can be used in a range of applications. However, there are also some limitations to its use, including its toxicity and potential for environmental contamination. Careful handling and disposal procedures are necessary to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for research on phosphine sulfide, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its environmental impact. Additional studies on the mechanism of action and the biochemical and physiological effects of this compound are also needed to fully understand its potential applications and limitations.
Métodos De Síntesis
Phosphine sulfide can be synthesized through various methods, including the reaction of diphenylphosphine with methylthiol in the presence of a catalyst. This method involves the use of a reductive amination reaction to create the compound. Another method involves the reaction of diphenylphosphine with carbon disulfide to form diphenyldithiophosphinic acid, which is then reacted with methyl iodide to form the desired product.
Aplicaciones Científicas De Investigación
Phosphine sulfide has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have insecticidal properties and can be used as a fumigant to control pests in stored grains. In medicine, phosphine sulfide has been studied for its potential as an anticancer agent due to its ability to induce cell death in cancer cells. In material science, this compound has been used as a precursor for the synthesis of metal sulfides and as a stabilizer for the synthesis of nanoparticles.
Propiedades
Número CAS |
10428-60-1 |
|---|---|
Nombre del producto |
Phosphine sulfide, [(methylthio)methyl]diphenyl- |
Fórmula molecular |
C14H15PS2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
methylsulfanylmethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15PS2/c1-17-12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clave InChI |
YBFNQJXWXFHEJV-UHFFFAOYSA-N |
SMILES |
CSCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CSCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Sinónimos |
[(Methylthio)methyl]diphenylphosphine sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



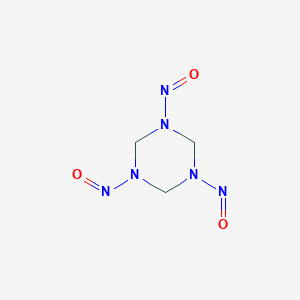
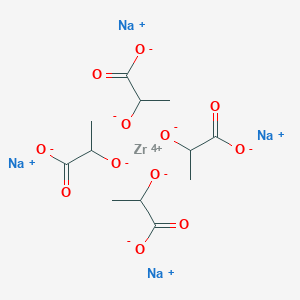
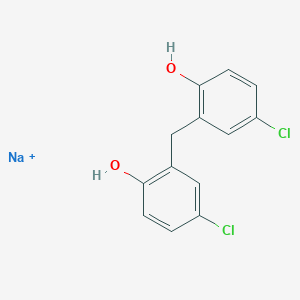
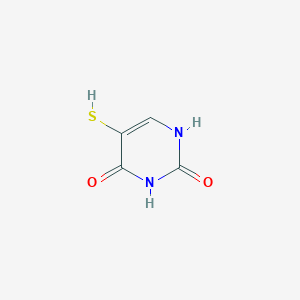
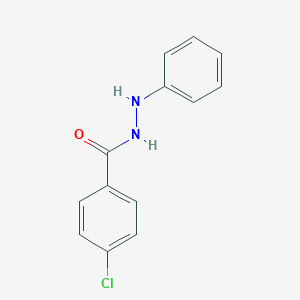
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
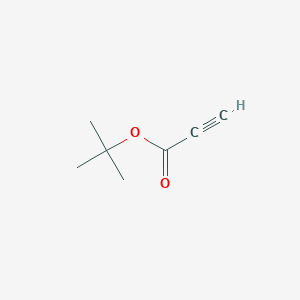
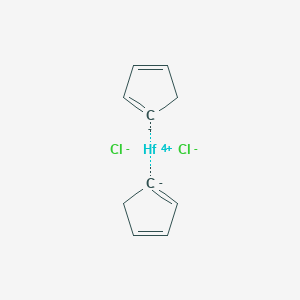
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)



